D-(-)-Lactic acid-13C

Descripción

Propiedades

Fórmula molecular |

C3H6O3 |

|---|---|

Peso molecular |

91.07 g/mol |

Nombre IUPAC |

(2R)-2-hydroxy(113C)propanoic acid |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1/i3+1 |

Clave InChI |

JVTAAEKCZFNVCJ-DFXGSJBSSA-N |

SMILES isomérico |

C[C@H]([13C](=O)O)O |

SMILES canónico |

CC(C(=O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

What is D-(-)-Lactic acid-13C and its significance in metabolic research?

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-Lactic acid, a stereoisomer of lactic acid, has historically been viewed as a metabolic byproduct with potential toxic effects at high concentrations. However, the advent of stable isotope labeling, particularly with Carbon-13 (¹³C), has transformed D-(-)-lactic acid into a valuable probe for elucidating complex metabolic pathways in real-time. This technical guide provides an in-depth overview of D-(-)-Lactic acid-¹³C, its significance in metabolic research, and detailed methodologies for its application. We will explore its use in metabolic flux analysis (MFA) via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and its emerging role in understanding cellular signaling. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize D-(-)-Lactic acid-¹³C in their studies.

Introduction to D-(-)-Lactic Acid-¹³C

D-(-)-Lactic acid is the R-enantiomer of lactic acid. While L-(+)-lactic acid is the predominant form in human metabolism, D-(-)-lactic acid is produced in smaller quantities, primarily through the glyoxalase pathway and by gut microbiota.[1][2][3] Elevated levels of D-lactic acid can be associated with pathological conditions such as short bowel syndrome, leading to D-lactic acidosis.[1][2]

The synthesized form, D-(-)-Lactic acid-¹³C, is an isotopically labeled molecule where one or more carbon atoms are replaced with the stable isotope ¹³C. This labeling does not alter the chemical properties of the molecule but allows it to be traced and distinguished from its unlabeled counterpart using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This makes D-(-)-Lactic acid-¹³C a powerful tool for metabolic research, enabling the quantitative analysis of metabolic fluxes and the elucidation of pathway dynamics in living systems.[4][5]

Chemical Properties of D-(-)-Lactic acid-¹³C:

| Property | Value |

| Molecular Formula | C₃H₆O₃ |

| IUPAC Name | (2R)-2-hydroxypropanoic acid (with ¹³C label) |

| Molecular Weight | Approximately 91.07 g/mol (for single ¹³C label) |

| Canonical SMILES | C--INVALID-LINK--O (unlabeled) |

Significance in Metabolic Research

The use of D-(-)-Lactic acid-¹³C and its more commonly studied counterpart, L-(+)-Lactic acid-¹³C, provides a unique window into cellular metabolism. By tracing the fate of the ¹³C label, researchers can gain insights into:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a network. ¹³C-MFA is a cornerstone technique for understanding cellular physiology and identifying metabolic bottlenecks.[5][6][7][8]

-

Central Carbon Metabolism: Elucidating the activity of key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[9]

-

In Vivo Metabolism: Studying metabolic processes in living organisms, including preclinical models and human subjects, through techniques like hyperpolarized ¹³C NMR.[10][11][12]

-

Cellular Signaling: Investigating the role of lactate as a signaling molecule that can influence pathways like PI3K/Akt, MAPK, and NF-κB.

Experimental Protocols

¹³C-Metabolic Flux Analysis (MFA) using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for performing a ¹³C-MFA experiment using a ¹³C-labeled substrate like D-(-)-Lactic acid-¹³C or, more commonly, a precursor that is metabolized to lactate, such as [U-¹³C]glucose.

Objective: To quantify the relative and absolute fluxes through central carbon metabolism.

Materials:

-

Cell culture medium deficient in the metabolite to be labeled

-

¹³C-labeled substrate (e.g., [U-¹³C]glucose)

-

Cultured cells of interest

-

Saline solution (for washing)

-

6N HCl

-

Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

GC-MS system

Protocol:

-

Cell Culture and Labeling:

-

Culture cells to the desired density in standard medium.

-

Replace the standard medium with a medium containing the ¹³C-labeled substrate. The concentration and choice of labeled substrate will depend on the specific research question. For example, a mixture of [1-¹³C]glucose and unlabeled glucose can be used to resolve fluxes in the upper part of metabolism.[13]

-

Incubate the cells for a sufficient time to reach a metabolic and isotopic steady state. This duration needs to be determined empirically for each cell type and experimental condition.

-

-

Cell Harvesting and Quenching:

-

Rapidly aspirate the labeling medium.

-

Wash the cells quickly with ice-cold saline to remove extracellular label.

-

Quench metabolism by adding a cold solvent mixture (e.g., methanol/water) to the cells.

-

-

Metabolite Extraction and Hydrolysis:

-

Lyse the cells and extract metabolites.

-

For analysis of proteinogenic amino acids, hydrolyze the protein fraction of the cell pellet using 6N HCl at 100°C for 24 hours.[9] This releases the amino acids, whose labeling patterns reflect the labeling of their precursor metabolites in central carbon metabolism.

-

-

Derivatization:

-

Dry the amino acid hydrolysate.

-

Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is silylation using MTBSTFA.

-

-

GC-MS Analysis:

-

Data Analysis:

-

The measured mass isotopomer distributions are then used in computational models to estimate the intracellular metabolic fluxes that would produce these labeling patterns.

-

Hyperpolarized ¹³C-Lactate NMR Spectroscopy for In Vivo Metabolism

This protocol provides a general workflow for using hyperpolarized [1-¹³C]lactate to study in vivo metabolism.

Objective: To non-invasively monitor the real-time conversion of lactate to other metabolites in a living organism.

Materials:

-

[1-¹³C]Lactic acid

-

Dynamic Nuclear Polarization (DNP) polarizer

-

Animal model (e.g., rat)

-

In vivo NMR spectrometer equipped for ¹³C detection

-

Injection system

Protocol:

-

Hyperpolarization:

-

A sample of [1-¹³C]lactic acid, mixed with a stable radical, is polarized at low temperature (around 1 K) and high magnetic field in a DNP polarizer. This process dramatically increases the ¹³C NMR signal by several orders of magnitude.[14]

-

-

Dissolution and Injection:

-

The hyperpolarized sample is rapidly dissolved in a superheated aqueous buffer to create an injectable solution.

-

The hyperpolarized [1-¹³C]lactate solution is then injected into the animal model via a catheter.

-

-

In Vivo ¹³C NMR Data Acquisition:

-

Data Analysis:

-

The resulting spectra will show the decay of the hyperpolarized [1-¹³C]lactate signal and the appearance of signals from its metabolic products, such as [1-¹³C]pyruvate, [1-¹³C]alanine, and H¹³CO₃⁻ (bicarbonate).[10][11]

-

The rates of appearance of these product signals provide a direct measure of the in vivo enzymatic fluxes.[14]

-

Data Presentation

The following tables summarize representative quantitative data from studies using ¹³C-labeled lactate.

Table 1: Relative ¹³C Label Distribution in Rat Skeletal Muscle after Hyperpolarized [1-¹³C]Lactate Injection [11]

| Metabolite | Control (% of Total ¹³C Signal) | After Dichloroacetate (DCA) Treatment (% of Total ¹³C Signal) |

| [1-¹³C]Pyruvate | 3.4 | 1.4 |

| [1-¹³C]Alanine | 15.1 | 7.3 |

| H¹³CO₃⁻ | 1.1 | 12.0 |

DCA is an activator of pyruvate dehydrogenase, which converts pyruvate to acetyl-CoA.

Table 2: In Vivo Metabolic Fluxes Measured with Hyperpolarized ¹³C-Lactate [11]

| Metabolic Flux | Control (Arbitrary Units) | After DCA Treatment (Arbitrary Units) |

| Lactate → Bicarbonate | 0.011 | 0.120 |

| Lactate → Pyruvate | 0.034 | 0.014 |

| Lactate → Alanine | 0.151 | 0.073 |

Mandatory Visualizations

Signaling Pathways

D-lactic acid has been shown to influence several key signaling pathways involved in inflammation and cellular metabolism.

Caption: PI3K/Akt Signaling Pathway.[15][16][17][18][19]

Caption: MAPK/ERK Signaling Pathway.[20][21][22]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Lactate: Implications for Gastrointestinal Diseases [mdpi.com]

- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 9. shimadzu.com [shimadzu.com]

- 10. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Hyperpolarized 13C NMR observation of lactate kinetics in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cusabio.com [cusabio.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. m.youtube.com [m.youtube.com]

- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 21. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 22. cusabio.com [cusabio.com]

An In-depth Technical Guide to D-(-)-Lactic Acid-13C: Chemical Structure, Isotopic Labeling, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-(-)-lactic acid-13C, focusing on its chemical structure, the positions of isotopic labeling, and its applications in metabolic research. This document is intended to serve as a core resource for researchers utilizing 13C-labeled compounds in drug development and metabolic studies.

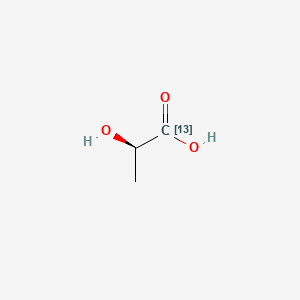

Chemical Structure and Isotopic Labeling

D-(-)-lactic acid, also known as (R)-2-hydroxypropanoic acid, is a chiral molecule with the chemical formula C₃H₆O₃. The "D" designation refers to the stereochemical configuration at the chiral center (C2). Isotopic labeling with carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, allows for the tracing of lactate metabolism in biological systems using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

The carbon backbone of D-(-)-lactic acid provides three primary positions for ¹³C labeling:

-

C1 (Carboxyl Carbon): Labeling at this position is denoted as D-(-)-Lactic acid-1-¹³C.

-

C2 (Alpha-Hydroxy Carbon): Labeling at this position is denoted as D-(-)-Lactic acid-2-¹³C.

-

C3 (Methyl Carbon): Labeling at this position is denoted as D-(-)-Lactic acid-3-¹³C.

-

Uniform Labeling: When all three carbon atoms are labeled with ¹³C, it is referred to as D-(-)-Lactic acid-1,2,3-¹³C₃ or uniformly labeled D-(-)-Lactic acid.

The choice of labeling position is crucial for designing metabolic flux analysis experiments, as it determines which metabolic pathways can be effectively traced.

Chemical Structure of D-(-)-Lactic acid with ¹³C Labeling at the C1 Position

Caption: Chemical structure of D-(-)-Lactic acid-1-¹³C.

Quantitative Data of ¹³C-Labeled D-(-)-Lactic Acid Isotopologues

The following tables summarize the key quantitative data for commercially available D-(-)-lactic acid-¹³C isotopologues. This information is critical for accurate experimental design and data interpretation.

Table 1: Properties of Single-Labeled D-(-)-Lactic acid-¹³C

| Property | D-(-)-Lactic acid-1-¹³C | D-(-)-Lactic acid-2-¹³C | D-(-)-Lactic acid-3-¹³C Sodium Salt |

| CAS Number | 2102426-04-8[1][2] | 1224440-85-0[3][4] | 1217621-81-2 |

| Molecular Formula | ¹³CC₂H₆O₃[1][2] | ¹³CC₂H₆O₃[3] | ¹³CH₃CH(OH)CO₂Na |

| Molecular Weight | 91.07 g/mol [1][2] | 91.07 g/mol [3] | 113.05 g/mol |

| Isotopic Purity | ≥99 atom % ¹³C[1][2] | ≥99 atom % ¹³C[3] | 99 atom % ¹³C |

| Chemical Purity | ≥98% (CP), ≥98% (Chiral Purity)[2] | ≥97% (CP)[3] | 45-55% in H₂O (w/w) |

| Physical Form | Solid[1][2] | Solid[3] | Solution |

| Mass Shift | M+1[1][2] | M+1[3] | M+1 |

Table 2: Properties of Uniformly Labeled D-(-)-Lactic acid-¹³C₃

| Property | D-(-)-Lactic acid-1,2,3-¹³C₃ Sodium Salt |

| CAS Number | Not explicitly found for D-isomer, L-isomer is 201595-71-3 |

| Molecular Formula | ¹³C₃H₅NaO₃ |

| Molecular Weight | 115.04 g/mol |

| Isotopic Purity | ≥99 atom % ¹³C |

| Chemical Purity | ≥98% |

| Physical Form | Solution (45-55 % w/w in H₂O) |

| Mass Shift | M+3 |

Experimental Protocols

The use of D-(-)-lactic acid-¹³C in metabolic research primarily involves cell culture experiments followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Below are detailed methodologies for these key experiments.

¹³C Metabolic Flux Analysis (MFA) in Mammalian Cells

This protocol outlines a general workflow for conducting a steady-state ¹³C metabolic flux analysis experiment using a ¹³C-labeled lactate tracer.

Caption: General workflow for a ¹³C metabolic flux analysis experiment.

Methodology:

-

Cell Culture and Isotope Labeling:

-

Culture mammalian cells of interest to mid-exponential growth phase in standard culture medium.

-

Replace the standard medium with a labeling medium containing D-(-)-Lactic acid-¹³C at a known concentration and isotopic enrichment. The specific labeled isotopologue (e.g., D-(-)-Lactic acid-1-¹³C) will depend on the metabolic pathways under investigation.

-

Incubate the cells in the labeling medium for a duration sufficient to reach isotopic steady state. This typically requires a time equivalent to several cell doubling times and should be determined empirically for the specific cell line and experimental conditions.

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.

-

Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

-

Centrifuge the lysate to pellet cell debris and proteins.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

The extracted metabolites can be analyzed by either GC-MS or NMR spectroscopy.

-

GC-MS Analysis of ¹³C-Labeled Lactate

GC-MS is a highly sensitive technique for quantifying the incorporation of ¹³C into metabolites.

Methodology:

-

Sample Derivatization:

-

Dry the metabolite extract under a stream of nitrogen gas.

-

To the dried extract, add a derivatization agent to increase the volatility of the lactate for gas chromatography. A common method is to use N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl) in pyridine.

-

Incubate the mixture at an elevated temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for metabolite analysis (e.g., a DB-5ms column).

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet in splitless mode.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 300°C), and holds for a few minutes to ensure elution of all compounds.

-

Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Collect data in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode for targeted quantification of lactate isotopologues.

-

-

Data Analysis:

-

Identify the lactate peak in the chromatogram based on its retention time and mass spectrum.

-

Determine the mass isotopomer distribution (MID) of the lactate by integrating the peak areas of the different mass ions (M+0, M+1, M+2, etc.).

-

Correct the raw MIDs for the natural abundance of ¹³C in the derivatization agent and other atoms in the molecule.

-

NMR Spectroscopy Analysis of ¹³C-Labeled Lactate

NMR spectroscopy provides detailed information about the specific position of ¹³C labels within a molecule.

Caption: Workflow for NMR-based analysis of ¹³C-labeled metabolites.

Methodology:

-

Sample Preparation:

-

Lyophilize the metabolite extract to a powder.

-

Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

-

Use a pulse program with proton decoupling to simplify the spectrum and improve sensitivity.

-

Key acquisition parameters to optimize include the pulse angle, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw NMR data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.

-

Identify the resonance signals corresponding to the different carbon atoms of lactate.

-

Quantify the ¹³C enrichment at each carbon position by integrating the respective peaks and comparing them to the internal standard. For uniformly labeled lactate, the splitting patterns of adjacent carbons can also provide information on labeling.

-

Conclusion

D-(-)-Lactic acid-¹³C is an invaluable tool for researchers in drug development and metabolic studies. The ability to trace the metabolic fate of lactate with high precision using techniques like GC-MS and NMR provides deep insights into cellular metabolism in both healthy and diseased states. Careful selection of the isotopically labeled position and adherence to rigorous experimental protocols are paramount for obtaining accurate and reproducible results. This guide provides a foundational understanding and practical methodologies to aid in the successful application of D-(-)-lactic acid-¹³C in your research endeavors.

References

- 1. D-Lactic acid-1-13C ≥99 atom % 13C, ≥98% (CP), ≥98% (Chiral Purity) | 2102426-04-8 [sigmaaldrich.com]

- 2. D-Lactic acid-1-13C ≥99 atom % 13C, ≥98% (CP), ≥98% (Chiral Purity) | Sigma-Aldrich [sigmaaldrich.com]

- 3. D-Lactic acid-2-13C ≥99 atom % 13C, ≥97% (CP) | 1224440-85-0 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physical and Chemical Properties of D-(-)-Lactic acid-1-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of D-(-)-Lactic acid-1-¹³C, an isotopically labeled form of the naturally occurring D-(-)-lactic acid. This document is intended to be a valuable resource for researchers and professionals engaged in drug development and metabolic studies where isotopic tracers are employed.

Core Physical and Chemical Properties

The introduction of a ¹³C isotope at the C1 position results in a predictable increase in molecular weight and exact mass compared to the unlabeled analogue. While many bulk physical properties are not expected to significantly deviate from the unlabeled compound, precise experimental values for the labeled compound are not widely available. The data presented below for properties such as melting point and density are for the unlabeled D-(-)-Lactic acid and serve as a close approximation.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | (2R)-2-hydroxypropanoic-1-¹³C acid | N/A |

| Synonyms | D-(-)-Lactic acid-1-¹³C, (R)-Lactic acid-1-¹³C | N/A |

| Molecular Formula | ¹³CC₂H₆O₃ | |

| Molecular Weight | 91.07 g/mol | |

| Exact Mass | 91.035048885 Da | N/A |

| Physical Form | Solid | |

| Melting Point | ~52.8 °C (for unlabeled) | [1] |

| Boiling Point | ~122 °C at 15 mmHg (for unlabeled) | [2] |

| Density | ~1.209 g/mL at 25 °C (for unlabeled) | N/A |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chiral Purity | ≥98% | |

| Solubility | Miscible with water and ethanol. Soluble in diethyl ether. Insoluble in chloroform. | [2] |

Spectroscopic Data

The primary analytical distinction of D-(-)-Lactic acid-1-¹³C lies in its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C enrichment at the C1 position significantly alters the ¹³C NMR spectrum and introduces ¹³C-¹H coupling in the ¹H NMR spectrum.

Expected ¹H-NMR Spectral Data (in D₂O):

-

CH₃ (C3): Doublet, ~1.33 ppm. The protons on the methyl group will be split by the adjacent methine proton.

-

CH (C2): Quartet, ~4.11 ppm. The methine proton will be split by the three protons of the methyl group. A smaller, long-range coupling to the ¹³C at the C1 position may also be observable.

Expected ¹³C-NMR Spectral Data (in D₂O):

-

¹³C=O (C1): ~180 ppm. This peak will be significantly enhanced due to the isotopic labeling.

-

CH (C2): ~70 ppm.

-

CH₃ (C3): ~20 ppm.

2D NMR Spectroscopy:

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum will show a correlation between the proton at C2 (~4.11 ppm) and the carbon at C2 (~70 ppm), as well as correlations for the methyl protons (~1.33 ppm) and the methyl carbon (~20 ppm). There will be no cross-peak for the C1 carbon as it bears no directly attached protons.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum will reveal long-range correlations. Key expected correlations include a cross-peak between the methine proton (C2-H) and the labeled carboxyl carbon (C1), and a cross-peak between the methyl protons (C3-H) and the C2 carbon.

Mass Spectrometry (MS)

The mass spectrum of D-(-)-Lactic acid-1-¹³C will show a molecular ion peak (M⁺) that is one mass unit higher than the unlabeled compound.

Expected Mass Spectrum Data:

-

Molecular Ion [M]⁺: m/z 91

-

Key Fragmentation Patterns: Common fragmentation patterns for lactic acid include the loss of a hydroxyl group (-OH, M-17), a carboxyl group (-COOH, M-45), and a methyl group (-CH₃, M-15).[4] For the ¹³C-labeled compound at the C1 position, the loss of the carboxyl group will result in a fragment that is one mass unit lighter than the corresponding fragment in the unlabeled compound.

Experimental Protocols

Protocol for Quantitative ¹³C-NMR Analysis

This protocol provides a general framework for the quantitative analysis of D-(-)-Lactic acid-1-¹³C. Instrument-specific parameters may need to be optimized.

Objective: To determine the concentration and isotopic enrichment of D-(-)-Lactic acid-1-¹³C in a sample.

Materials:

-

D-(-)-Lactic acid-1-¹³C sample

-

Deuterated solvent (e.g., D₂O)

-

Internal standard of known concentration (e.g., maleic acid, DSS)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the D-(-)-Lactic acid-1-¹³C sample.

-

Accurately weigh a known amount of the internal standard.

-

Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard ¹³C NMR spectrum. For quantitative results, it is crucial to ensure complete relaxation of the nuclei between scans. This is achieved by using a long relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the carbons of interest.

-

Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction to ensure accurate integration.

-

Integrate the peak corresponding to the ¹³C-labeled carboxyl carbon (C1) of D-(-)-Lactic acid-1-¹³C and a well-resolved peak from the internal standard.

-

-

Quantification:

-

Calculate the concentration of D-(-)-Lactic acid-1-¹³C using the following formula:

where N is the number of carbons giving rise to the signal.

-

Isotopic enrichment can be estimated by comparing the integral of the ¹³C-enriched peak to any residual signal at the chemical shift of the unlabeled carbon, though this requires very high signal-to-noise.

-

Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for analyzing D-(-)-Lactic acid-1-¹³C by mass spectrometry.

Objective: To confirm the molecular weight and identify fragmentation patterns of D-(-)-Lactic acid-1-¹³C.

Materials:

-

D-(-)-Lactic acid-1-¹³C sample

-

Appropriate solvent (e.g., methanol, water)

-

Mass spectrometer (e.g., ESI-MS, GC-MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the D-(-)-Lactic acid-1-¹³C sample in a suitable volatile solvent.

-

-

Mass Spectrometry Analysis:

-

Introduce the sample into the mass spectrometer. The method of introduction will depend on the type of instrument (e.g., direct infusion for ESI, injection onto a column for GC).

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak corresponding to the ¹³C-labeled compound.

-

Analyze the fragmentation pattern and compare it to the expected fragmentation of lactic acid to confirm the structure.

-

Metabolic Pathways and Experimental Workflows

D-(-)-Lactic acid is a product of various metabolic pathways, particularly in microorganisms. The ¹³C label in D-(-)-Lactic acid-1-¹³C allows it to be used as a tracer to study these pathways.

D-Lactate Production Pathway in E. coli

The following diagram illustrates a simplified metabolic pathway for the production of D-lactate from glycerol in engineered E. coli.

Caption: Simplified metabolic pathway of D-Lactate production from Glycerol.

D-Lactate Catabolism

This diagram shows the conversion of D-Lactate to pyruvate.

Caption: Metabolic pathway of D-Lactate catabolism.

Experimental Workflow for a ¹³C Tracer Study

The following workflow outlines the key steps in a typical metabolic tracer study using D-(-)-Lactic acid-1-¹³C.

Caption: Workflow for a metabolic tracer study using ¹³C-labeled Lactic Acid.

References

- 1. D-Lactic Acid | C3H6O3 | CID 61503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lactic acid - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001311) [hmdb.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Navigating the Isotopic Landscape of Lactic Acid: A Technical Guide to 13C Natural Abundance and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural abundance of the carbon-13 (¹³C) isotope and the principles and methodologies behind the isotopic enrichment of lactic acid. This guide is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in metabolic research, drug discovery, and diagnostics.

Understanding the Natural Abundance of ¹³C

Carbon, a fundamental element of life, exists in nature primarily as two stable isotopes: ¹²C and ¹³C. The vast majority is ¹²C, while ¹³C is a rare isotope. The natural abundance of ¹³C is approximately 1.1% of all carbon atoms.[1][2] This low natural abundance provides a baseline against which isotopic enrichment can be measured and is a critical consideration in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Natural Abundance of Stable Carbon Isotopes

| Isotope | Protons | Neutrons | Natural Abundance (%) |

| ¹²C | 6 | 6 | ~98.9% |

| ¹³C | 6 | 7 | ~1.1% |

The inherent low abundance of ¹³C presents challenges for direct detection in complex biological samples, often requiring sensitive analytical instrumentation and methods to distinguish it from the much more abundant ¹²C.

Isotopic Enrichment of Lactic Acid

Isotopic enrichment refers to the process of increasing the concentration of a specific isotope, in this case, ¹³C, in a molecule like lactic acid, above its natural abundance. ¹³C-enriched lactic acid is a powerful tool in metabolic studies, allowing researchers to trace the fate of lactate in biological systems.

Methods of ¹³C Enrichment

The production of ¹³C-labeled lactic acid can be achieved through two primary routes: chemical synthesis and biological synthesis (fermentation).

-

Chemical Synthesis: This approach involves using ¹³C-labeled precursors in a controlled chemical reaction to produce lactic acid. For example, ¹³C-labeled pyruvate can be chemically reduced to form ¹³C-lactic acid. While offering high purity and specific labeling patterns, chemical synthesis can be complex and expensive.

-

Biological Synthesis (Fermentation): A common and cost-effective method involves the fermentation of a ¹³C-labeled carbon source, typically [U-¹³C]-glucose, by lactic acid bacteria (e.g., Lactobacillus species). The microorganisms metabolize the labeled glucose, incorporating the ¹³C atoms into the resulting lactic acid. This method is particularly useful for producing uniformly labeled lactic acid.

Table 2: Comparison of ¹³C-Lactic Acid Enrichment Methods

| Method | Description | Advantages | Disadvantages |

| Chemical Synthesis | Use of ¹³C-labeled precursors in chemical reactions. | High purity, specific labeling patterns. | Can be complex and expensive. |

| Biological Synthesis (Fermentation) | Fermentation of ¹³C-labeled substrates by microorganisms. | Cost-effective for uniform labeling, scalable. | Requires downstream purification, potential for isotopic dilution. |

Experimental Protocols

Protocol for ¹³C Lactic Acid Production via Fermentation

This protocol provides a general framework for the production of uniformly ¹³C-labeled L-lactic acid using a lactic acid bacterium and [U-¹³C]-glucose.

Materials:

-

Lactic acid-producing microbial strain (e.g., Lactococcus lactis)

-

Growth medium (e.g., MRS broth) prepared with ¹²C-glucose for inoculum preparation

-

Fermentation medium containing [U-¹³C]-glucose as the primary carbon source

-

Bioreactor/fermenter with pH and temperature control

-

Calcium carbonate (CaCO₃) or sodium hydroxide (NaOH) for pH control

-

Centrifuge

-

Ion-exchange chromatography columns (anion and cation)

-

HPLC system for purity analysis

Procedure:

-

Inoculum Preparation: Culture the selected lactic acid bacteria in a standard growth medium containing unlabeled glucose.

-

Fermentation: Inoculate the fermentation medium containing a known concentration of [U-¹³C]-glucose with the prepared culture. Maintain anaerobic conditions and control the pH (typically around 6.0-6.5) and temperature (optimal for the specific strain) throughout the fermentation process. The fermentation is typically run for 24-72 hours, or until the glucose is consumed.

-

Harvesting: Centrifuge the fermentation broth to separate the bacterial cells from the supernatant containing the ¹³C-lactic acid.

-

Purification:

-

Pass the supernatant through a cation exchange column to remove metal ions.

-

Subsequently, pass the eluate through an anion exchange column to bind the lactate.

-

Elute the ¹³C-lactic acid from the anion exchange column using a suitable buffer.

-

Further purify and concentrate the lactic acid using techniques like vacuum evaporation or precipitation.

-

-

Purity and Enrichment Analysis: Analyze the final product for chemical purity using HPLC and determine the level of ¹³C enrichment using mass spectrometry or NMR.

Protocol for Quantification of ¹³C Enrichment in Lactic Acid by GC-MS

This protocol outlines a common method for determining the isotopic enrichment of lactic acid in biological samples, such as plasma or cell culture media, using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

Internal standard (e.g., [¹³C₃]-lactic acid of known enrichment if quantifying concentration)

-

Protein precipitation agent (e.g., ice-cold methanol or perchloric acid)

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

Organic solvent (e.g., ethyl acetate)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add the internal standard.

-

Precipitate proteins by adding a cold protein precipitation agent.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

-

Extraction: Extract the lactic acid from the supernatant using an organic solvent like ethyl acetate.

-

Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. Add the derivatization agent and heat to convert the lactic acid into a volatile derivative suitable for GC analysis.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

The gas chromatograph separates the lactic acid derivative from other components in the sample.

-

The mass spectrometer detects the molecular ions of the unlabeled (¹²C) and labeled (¹³C) lactic acid derivative.

-

-

Data Analysis: The isotopic enrichment is calculated from the relative abundances of the mass isotopologues of the lactic acid derivative.

Signaling Pathways and Experimental Workflows

¹³C-labeled lactic acid is instrumental in elucidating metabolic pathways and cellular signaling. In cancer, for instance, lactate is no longer considered just a waste product of glycolysis but a key signaling molecule in the tumor microenvironment.

Lactate Signaling via GPR81 Receptor

Lactate can act as a signaling molecule by binding to the G protein-coupled receptor 81 (GPR81). This interaction triggers downstream signaling cascades that can influence various cellular processes, including cell proliferation, angiogenesis, and immune suppression in the tumor microenvironment.

References

A Technical Guide to D-(-)-Lactic acid-13C: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-(-)-Lactic acid-13C, a stable isotope-labeled compound crucial for advancing research in metabolic pathways and drug development. This document outlines its core properties, applications in metabolic tracing and as an internal standard, and details relevant experimental methodologies and signaling pathways.

Core Properties of this compound

This compound is a labeled form of D-lactic acid where one or more carbon atoms are replaced with the heavy isotope ¹³C. This isotopic labeling makes it an invaluable tool for distinguishing it from its naturally abundant ¹²C counterpart in biological systems, without altering its chemical properties.

| Property | Value | Reference |

| CAS Number | 2102426-04-8 | N/A |

| Molecular Weight | 91.07 g/mol | N/A |

| Chemical Formula | C₂¹³CH₆O₃ | N/A |

| Appearance | White to off-white solid | N/A |

| Primary Applications | Metabolic tracing, internal standard for quantitative analysis | [1] |

Metabolic Significance and Signaling Pathways of D-Lactate

While L-lactate is a well-known product of glycolysis, D-lactate is primarily produced in humans through the methylglyoxal pathway and by gut microbiota.[2] Under normal physiological conditions, D-lactate levels are low; however, elevated concentrations are associated with pathological states such as short bowel syndrome and metabolic acidosis.[2]

Recent research has begun to uncover the distinct signaling roles of D-lactate. In bovine fibroblast-like synoviocytes, D-lactate has been shown to induce an inflammatory response through a specific signaling cascade.[3]

D-Lactate Induced Inflammatory Signaling Pathway

D-lactate enters the cell via the Monocarboxylate Transporter 1 (MCT-1). This initiates a downstream signaling cascade involving the activation of PI3K/Akt and MAPK pathways (p38 and ERK1/2).[3] These activations lead to the subsequent activation of the transcription factors NF-κB and HIF-1.[3] Ultimately, this pathway results in the increased synthesis and secretion of pro-inflammatory cytokines like IL-6 and promotes a glycolytic metabolic state.[3]

Experimental Applications and Protocols

The primary utility of this compound lies in its application for metabolic tracing and as an internal standard for accurate quantification.

Metabolic Tracing Studies

Stable isotope tracing is a powerful technique to follow the metabolic fate of a compound through various biochemical pathways.[4] this compound can be introduced into in vitro or in vivo models to trace the pathways of D-lactate metabolism.

General Experimental Workflow for in vivo Metabolic Tracing:

-

Administration of ¹³C-labeled D-Lactic Acid: The labeled compound is administered to the animal model, typically via intraperitoneal injection or oral gavage.[5]

-

Sample Collection: At specified time points, biological samples such as plasma and tissues are collected.[5]

-

Metabolite Extraction: Metabolites are extracted from the collected samples using appropriate solvent systems.[5]

-

Analysis by Mass Spectrometry or NMR: The extracted metabolites are analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the ¹³C-labeled downstream metabolites.[6][7]

-

Data Analysis: The enrichment of ¹³C in various metabolites is calculated to determine the metabolic flux through different pathways.

Use as an Internal Standard

This compound serves as an ideal internal standard for the accurate quantification of D-lactic acid in biological samples.[1] The use of a stable isotope-labeled internal standard accounts for variations in sample preparation and analytical procedures, leading to more reliable and reproducible results.[1]

Protocol for Quantification of D-Lactic Acid using D-Lactate Dehydrogenase:

This enzymatic assay is specific for D-lactic acid.

-

Sample Preparation: Biological samples are diluted to ensure the D-lactic acid concentration falls within the linear range of the assay (typically 0.005 to 0.30 g/L).[8][9]

-

Reaction Setup: A reaction mixture is prepared containing a buffer, NAD⁺, and D-glutamate-pyruvate transaminase (D-GPT).[8] The sample (or standard) and a known amount of this compound internal standard are added.

-

Initiation of Reaction: The reaction is initiated by adding D-lactate dehydrogenase (D-LDH).[8]

-

Spectrophotometric Measurement: The increase in absorbance at 340 nm is measured, which corresponds to the formation of NADH.[8] This is proportional to the amount of D-lactic acid present.

-

Quantification: The concentration of D-lactic acid in the sample is determined by comparing its signal to that of the ¹³C-labeled internal standard, which is analyzed by mass spectrometry.

This guide provides a foundational understanding of this compound and its applications. For specific experimental designs and troubleshooting, consulting detailed research articles and application notes is recommended.

References

- 1. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

- 2. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Measurement of 13C enrichment of plasma lactate by gas chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of glucose-derived d- and l-lactate in cancer cells by the use of a chiral NMR shift reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]

A Comprehensive Technical Guide to the Material Safety and Handling of D-(-)-Lactic Acid-¹³C

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

This section summarizes the key physical and chemical properties of D-(-)-Lactic acid. While some data is available for the ¹³C labeled variant from computational models, most experimental data is derived from its non-labeled counterpart.

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₃ | [1][2] |

| Molecular Weight | 90.08 g/mol (91.07 g/mol for ¹³C variant) | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 52.8 °C | [4] |

| Boiling Point | 122 °C at 15 mmHg | [3][5] |

| Solubility | Miscible with water and ethanol | [3] |

| Acidity (pKa) | 3.86 | [3][4] |

| Density | 1.209 g/cm³ at 25 °C | [5] |

Section 2: Hazard Identification and Classification

D-Lactic acid is classified as a hazardous chemical. The primary hazards are associated with its corrosive nature.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

Hazard Pictograms:

Section 3: Handling and Storage Precautions

Proper handling and storage are crucial to ensure safety when working with D-(-)-Lactic acid-¹³C.

Handling:

-

Ventilation: Use in a well-ventilated area.[7][8] Provide sufficient air exchange and/or exhaust in work rooms.[7]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[6][8] Do not eat, drink, or smoke when using this product.[10]

Storage:

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[8] Keep refrigerated at 2-8 °C.[7]

-

Containers: Keep container tightly closed.[8]

-

Incompatible Materials: Avoid contact with oxidizing agents.[6]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Get immediate medical attention.[8] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][8] If skin irritation persists, call a physician.[2] Remove and wash contaminated clothing before reuse.[8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2] Do NOT induce vomiting.[8] Get medical attention if symptoms occur.[2] |

| Inhalation | Remove to fresh air.[2] If not breathing, give artificial respiration.[2] |

Section 5: Toxicological Information

The toxicological properties of D-Lactic acid have not been fully investigated. The available data is summarized below.

| Test Type | Result | Species |

| LD50 Dermal | > 2000 mg/kg | Rabbit |

| LC50 Inhalation | > 7.94 mg/L (4 h) | Rat |

Key Toxicological Effects:

-

Skin Irritation: Causes skin irritation.[6]

-

Mutagenicity and Carcinogenicity: No information available to indicate mutagenic or carcinogenic effects.[6]

Section 6: Experimental Protocols

Detailed experimental protocols for the safety assessment of D-(-)-Lactic acid-¹³C are not available. The toxicological data presented is based on standard OECD guidelines for chemical safety testing. For instance, skin and eye irritation studies are typically conducted following OECD Test Guideline 404 and 405, respectively. Acute dermal and inhalation toxicity studies generally follow OECD Test Guidelines 402 and 403.

Section 7: Visualized Workflows and Relationships

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of D-(-)-Lactic acid-¹³C in a laboratory setting.

Caption: Workflow for the safe handling of D-(-)-Lactic acid-¹³C.

Structure of a Material Safety Data Sheet (MSDS)

This diagram outlines the logical relationship between the key sections of a typical Material Safety Data Sheet.

References

- 1. D-(-)-Lactic acid-13C | C3H6O3 | CID 169494527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.no [fishersci.no]

- 3. Lactic acid - Wikipedia [en.wikipedia.org]

- 4. D-Lactic Acid | C3H6O3 | CID 61503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]

A Technical Guide to D-(-)-Lactic Acid-¹³C: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability of D-(-)-Lactic acid-¹³C and its applications in scientific research. D-(-)-Lactic acid, an enantiomer of the more common L-(+)-Lactic acid, is a critical metabolite in various biological systems, and its isotopically labeled form is an invaluable tool for metabolic studies.[1] This document details the suppliers of ¹³C-labeled D-Lactic acid, outlines its primary research uses, and provides detailed experimental protocols for its application in metabolic tracing studies.

Commercial Availability of D-(-)-Lactic acid-¹³C

Stable isotope-labeled D-(-)-Lactic acid is available from several commercial suppliers in various isotopic labeling patterns and formulations. These labeled compounds are essential for use as tracers in metabolic research and as internal standards for quantitative analysis by NMR or mass spectrometry (GC-MS or LC-MS).[2] The choice of a specific labeled form depends on the research question, the metabolic pathways being investigated, and the analytical method employed.

Below is a summary of commercially available D-(-)-Lactic acid-¹³C variants. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name | Labeling Pattern | Purity | Available Formats & Sizes |

| Sigma-Aldrich (Merck) | Sodium D-lactate-3-¹³C solution | ¹³C at the C3 position | ≥99 atom % ¹³C | 45-55% in H₂O (w/w) |

| MedChemExpress | D-(-)-Lactic acid-¹³C | Uniformly ¹³C labeled (¹³C₃) or position-specific | Not specified | 1 mg; 5 mg; 10 mg |

| Thermo Scientific | D-Lactic acid | Unlabeled, but high purity | ≥99.0%, ≤0.2% L-Enantiomer | 250 mg, 1 g |

| Biosynth | D-Lactic acid | Unlabeled | Not specified | Not specified |

This table is a representative sample and not exhaustive. Researchers should verify specifications with the respective suppliers.

Research Applications of D-(-)-Lactic acid-¹³C

The primary application of D-(-)-Lactic acid-¹³C is in metabolic flux analysis (MFA), a technique used to quantify the flow of metabolites through a metabolic network.[3] By introducing a ¹³C-labeled substrate into a biological system (e.g., cell culture, animal model), researchers can trace the incorporation of the ¹³C isotope into downstream metabolites. This provides a dynamic view of metabolic pathway activity, which is crucial for understanding cellular physiology in both healthy and diseased states.

Key Research Areas:

-

Cancer Metabolism: Investigating the Warburg effect and other metabolic alterations in cancer cells.

-

Microbiome Research: D-Lactic acid is a significant product of gut bacteria.[4] ¹³C-labeled D-Lactic acid can be used to trace the metabolic contributions of the microbiota to the host.

-

Neurological Disorders: D-lactic acidosis can lead to neurological symptoms.[4][5] Tracing studies can help elucidate the mechanisms of D-lactate neurotoxicity.

-

Inborn Errors of Metabolism: Studying diseases related to lactate metabolism, such as D-lactic dehydrogenase deficiency.[5]

-

Drug Development: Assessing the effect of drug candidates on cellular metabolism.

Signaling and Metabolic Pathways

D-Lactic acid is produced in mammals primarily through the methylglyoxal pathway and by the gut microbiota.[4][5] It is metabolized to pyruvate by the mitochondrial enzyme D-lactate dehydrogenase (D-LDH).[5] ¹³C-labeled D-Lactic acid can be used to trace its conversion to pyruvate and subsequent entry into central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle.

Experimental Protocols

The following protocols are generalized methodologies for using D-(-)-Lactic acid-¹³C in research. They should be adapted and optimized for specific cell types, experimental conditions, and analytical instrumentation.

This protocol describes a typical experiment for tracing the metabolism of D-(-)-Lactic acid-¹³C in cultured mammalian cells.

Methodology:

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of the experiment.

-

Media Preparation: Prepare a culture medium that is otherwise complete but contains D-(-)-Lactic acid-¹³C at a known concentration. The standard medium's lactate should be replaced with the labeled variant.

-

Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a time course determined by the specific metabolic pathway of interest. This can range from minutes to hours.

-

-

Metabolism Quenching and Metabolite Extraction: [6]

-

To halt enzymatic activity, quickly aspirate the labeling medium.

-

Immediately place the culture plate on ice and wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the plate.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C or lower to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

-

-

Sample Preparation for Analysis:

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for the analytical platform (e.g., water/acetonitrile for LC-MS).

-

LC-MS is a powerful technique for separating and detecting ¹³C-labeled metabolites.

General LC-MS Parameters:

-

Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase column is typically used for the separation of polar metabolites like lactic acid.

-

Mobile Phases:

-

Mobile Phase A: Water with an additive like ammonium acetate or formic acid.

-

Mobile Phase B: Acetonitrile with the same additive.

-

-

Gradient: A gradient from high organic to high aqueous content is used to elute the polar compounds.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for organic acids like lactate.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively, is used to monitor the mass transitions of unlabeled and ¹³C-labeled lactate.[7]

-

Data Presentation:

The quantitative data from an LC-MS analysis of a ¹³C-tracing experiment is typically summarized in a table detailing the fractional enrichment of the ¹³C label in various metabolites.

| Metabolite | Isotopologue | m/z (Negative Ion) | Fractional Abundance (%) |

| Lactate | M+0 (Unlabeled) | 89.02 | 10 |

| M+1 (¹³C₁) | 90.02 | 5 | |

| M+2 (¹³C₂) | 91.02 | 15 | |

| M+3 (¹³C₃) | 92.02 | 70 | |

| Pyruvate | M+0 (Unlabeled) | 87.01 | 40 |

| M+1 (¹³C₁) | 88.01 | 10 | |

| M+2 (¹³C₂) | 89.01 | 20 | |

| M+3 (¹³C₃) | 90.01 | 30 |

This table represents hypothetical data for illustrative purposes.

By analyzing the mass isotopologue distribution of lactate and downstream metabolites like pyruvate, researchers can calculate the fractional contribution of D-(-)-Lactic acid-¹³C to these metabolic pools, providing a quantitative measure of pathway flux.

References

- 1. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. D-Lactic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotopic Purity and Quality Control of Commercially Available D-(-)-Lactic acid-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of commercially available D-(-)-Lactic acid-13C, with a focus on isotopic purity assessment and quality control methodologies. The accurate determination of isotopic enrichment and the identification of chemical and chiral impurities are paramount for the successful application of this stable isotope-labeled compound in metabolic research, drug development, and clinical diagnostics.

Quality Control Parameters for Commercially Available this compound

The quality of this compound is defined by several key parameters. These include isotopic enrichment, chemical purity, and enantiomeric purity. The following table summarizes typical specifications from commercial suppliers.

| Parameter | Specification | Analytical Method | Common Impurities/Notes |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Unlabeled D-(-)-Lactic acid, lower-enriched isotopologues |

| Chemical Purity | ≥ 97% | NMR Spectroscopy, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Residual solvents, starting materials, by-products of synthesis |

| Enantiomeric Purity | ≤ 0.2% L-Enantiomer | Chiral Chromatography (HPLC or GC) | L-(+)-Lactic acid |

| Water Content | ≤ 1.0% | Karl Fischer Titration | |

| Appearance | White solid (crystals or powder) | Visual Inspection |

Experimental Protocols for Quality Control

Accurate assessment of the quality of this compound requires robust analytical methodologies. The following sections detail the experimental protocols for the most common techniques employed.

Determination of Isotopic Purity by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS) are powerful techniques for determining the isotopic enrichment of ¹³C-labeled compounds.

Experimental Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS based isotopic purity analysis.

Protocol for GC-MS Analysis:

-

Sample Preparation and Derivatization:

-

Accurately weigh 1-5 mg of this compound.

-

Dissolve the sample in a suitable solvent (e.g., ethyl acetate).

-

Derivatize the lactic acid to a more volatile form. A common method is methylation using diazomethane to form methyl lactate.[1][2] Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed.

-

The derivatization is crucial for good chromatographic separation and stable mass spectrometric analysis.[1][2]

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Use a capillary column suitable for the separation of the derivatized lactic acid (e.g., a polar capillary column).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to ensure the elution of the analyte.

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode.

-

Data Acquisition: Acquire data in full scan mode to identify the compound and its fragmentation pattern. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to monitor the molecular ions of the labeled and unlabeled species.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized lactic acid based on its retention time and mass spectrum.

-

Determine the relative abundances of the molecular ions corresponding to the ¹³C-labeled ([M+1], [M+2], etc.) and unlabeled ([M]) species.

-

Calculate the isotopic enrichment by determining the ratio of the integrated peak areas of the labeled ions to the total integrated peak area of all relevant molecular ions.

-

Determination of Isotopic and Chemical Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information and can be used to determine isotopic enrichment, chemical purity, and identify impurities.

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR based purity analysis.

Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 10-50 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[3]

-

Ensure the sample is completely dissolved to avoid line broadening. If necessary, filter the solution to remove any particulate matter.[3][4]

-

Transfer the solution to a clean, high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[4]

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The presence of ¹³C will result in satellite peaks flanking the main proton signals due to ¹H-¹³C coupling. The ratio of the integral of the satellite peaks to the central peak can be used to estimate isotopic enrichment.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single, intense signal for the ¹³C-labeled carbon. The presence of any other carbon signals would indicate chemical impurities. Quantitative ¹³C NMR with appropriate relaxation delays can be used for purity assessment.

-

-

Data Analysis:

-

Isotopic Purity: In the ¹H NMR spectrum, the isotopic enrichment can be calculated from the relative integration of the ¹³C satellite peaks compared to the central ¹²C-H peak.

-

Chemical Purity: In both ¹H and ¹³C NMR spectra, the presence of unexpected signals indicates impurities. The purity can be quantified by comparing the integral of the main compound's signals to the integrals of the impurity signals, provided a reference standard is used or the number of protons/carbons for both the compound and impurity are known. Common impurities include residual solvents.[5][6][7][8][9]

-

Biological Significance of D-Lactic Acid

While L-lactic acid is the predominant enantiomer in mammalian metabolism, D-lactic acid also plays important biological roles and is involved in specific metabolic and signaling pathways.

D-Lactic Acid Metabolism

In mammals, D-lactic acid is primarily produced by the gut microbiota and through the methylglyoxal pathway.[10][11][12] It is metabolized in the mitochondria to pyruvate by the enzyme D-lactate dehydrogenase.[13]

References

- 1. Measurement of 13C enrichment of plasma lactate by gas chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. researchgate.net [researchgate.net]

- 11. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: D-(-)-Lactic acid-13C for 13C Metabolic Flux Analysis (MFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as D-(-)-Lactic acid-13C, researchers can trace the flow of atoms through metabolic pathways. This provides a detailed snapshot of cellular metabolism, offering insights into pathway activity, nutrient utilization, and the metabolic rewiring that occurs in various disease states, including cancer and metabolic disorders.

These application notes provide a comprehensive guide to utilizing this compound for 13C-MFA studies. While D-(-)-Lactic acid is not as commonly used as a tracer as glucose or glutamine, its application can unravel specific metabolic phenotypes, particularly in systems with significant D-lactate metabolism, such as certain microbial environments or specific pathological conditions in mammals.

Metabolic Pathway of D-(-)-Lactic Acid

D-(-)-Lactic acid can be taken up by cells through monocarboxylate transporters (MCTs). Inside the cell, it is converted to pyruvate by the enzyme D-lactate dehydrogenase (D-LDH). This pyruvate can then enter central carbon metabolism, participating in the tricarboxylic acid (TCA) cycle, gluconeogenesis, or be converted to other metabolites like alanine. Tracing the incorporation of the 13C label from this compound into these downstream metabolites allows for the quantification of the metabolic fluxes through these pathways.

Caption: Metabolic fate of this compound.

Experimental Workflow for 13C-MFA using this compound

The general workflow for a 13C-MFA experiment using this compound involves several key stages, from initial experimental design to final data analysis and flux map generation.

Caption: General workflow for a 13C-MFA experiment.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for the specific cell type or organism and experimental conditions.

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cells at a density that will allow them to reach the desired confluency (typically 50-70%) at the time of harvest.

-

Media Preparation: Prepare culture medium containing this compound as the tracer. The concentration of the tracer should be optimized based on the metabolic characteristics of the cells. A common starting point is to replace the unlabeled lactate in the medium with the 13C-labeled version. If lactate is not a standard component, it can be added as a supplementary nutrient.

-

Isotopic Labeling:

-

For adherent cells, aspirate the existing medium and replace it with the 13C-labeling medium.

-

For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the 13C-labeling medium.

-

-

Incubation: Culture the cells in the labeling medium until they reach isotopic steady state. This is the point at which the fractional labeling of intracellular metabolites no longer changes over time. The time to reach steady state varies depending on the cell type and its metabolic rates but is typically determined empirically by performing a time-course experiment (e.g., harvesting at 6, 12, 24 hours).

Protocol 2: Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity to preserve the in vivo metabolic state.

-

For adherent cells, aspirate the medium and immediately add a cold quenching solution (e.g., 80% methanol at -80°C).

-

For suspension cells, rapidly centrifuge the cells at a low temperature, remove the supernatant, and resuspend the pellet in a cold quenching solution.

-

-

Cell Lysis: Lyse the cells to release intracellular metabolites. This can be achieved by freeze-thaw cycles, sonication, or bead beating in the quenching solution.

-

Extraction:

-

Incubate the cell lysate at a low temperature (e.g., -20°C) for at least 15 minutes to allow for complete extraction of metabolites.

-

Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

-

-

Sample Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube.

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: GC-MS Analysis of Mass Isotopomer Distributions

-

Derivatization: Re-dissolve the dried metabolite extract in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to make the metabolites volatile for gas chromatography.

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The gas chromatograph separates the individual metabolites.

-

The mass spectrometer detects the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID) for each metabolite. The MID is the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).

-

-

Data Acquisition: Acquire the data in a way that allows for the quantification of the different mass isotopomers for each metabolite of interest.

Data Presentation: Quantitative Analysis of D-(-)-Lactic Acid Metabolism

The following tables present hypothetical and example quantitative data derived from 13C tracing experiments to illustrate the type of results obtained from such studies.

Table 1: Production of D-Lactic Acid from 13C-Glucose by Different Bacterial Strains

This table is based on findings from studies investigating D-lactic acid production in bacteria, where 13C-glucose was used as a tracer.

| Bacterial Strain | Total Lactic Acid Production (mM) | % D-Lactic Acid of Total Lactate | 13C-Enrichment in D-Lactic Acid (%) |

| Enterococcus faecalis | 15.2 ± 1.8 | 65 ± 5 | 95 ± 2 |

| Streptococcus sanguinis | 12.5 ± 1.5 | 70 ± 6 | 94 ± 3 |

| Escherichia coli | 8.1 ± 1.2 | 10 ± 2 | 96 ± 2 |

Data are presented as mean ± standard deviation.

Table 2: Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with [U-13C3]D-Lactic Acid (Hypothetical Data)

This table illustrates the expected mass isotopomer distributions in central carbon metabolism metabolites following the administration of uniformly labeled this compound. The "M+n" notation indicates the isotopologue with 'n' 13C atoms.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Pyruvate | 5 | 2 | 3 | 90 | - | - | - |

| Lactate | 10 | 2 | 3 | 85 | - | - | - |

| Alanine | 8 | 3 | 4 | 85 | - | - | - |

| Citrate | 20 | 5 | 65 | 5 | 5 | - | - |

| Malate | 25 | 8 | 55 | 7 | 5 | - | - |

| Aspartate | 22 | 7 | 58 | 8 | 5 | - | - |

| Glutamate | 30 | 10 | 45 | 5 | 5 | 5 | - |

Values are for illustrative purposes and will vary depending on the experimental conditions and the metabolic state of the cells.

Conclusion

The use of this compound as a tracer in 13C-MFA provides a unique tool to probe specific aspects of cellular metabolism. While less conventional than other tracers, it can yield valuable insights into pathways involving D-lactate, which are increasingly recognized for their roles in various physiological and pathological processes. The protocols and data presented here serve as a foundational guide for researchers and drug development professionals looking to employ this powerful technique to advance their understanding of cellular metabolism and identify novel therapeutic targets.

Protocol for D-(-)-Lactic acid-13C Tracer Experiments in Cell Culture

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology to elucidate the metabolic fate of nutrients and to quantify metabolic fluxes in cellular systems. While L-(+)-lactic acid is a well-known product of glycolysis, the metabolic roles of its stereoisomer, D-(-)-lactic acid, are less understood but of growing interest, particularly in cancer metabolism. In mammalian cells, D-lactic acid is primarily produced from methylglyoxal through the glyoxalase system.[1][2] It can then be metabolized to pyruvate by the mitochondrial enzyme D-lactate dehydrogenase (LDHD).[2][3] This protocol provides a detailed framework for conducting D-(-)-Lactic acid-13C tracer experiments in cell culture to investigate its transport and metabolism.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in D-Lactic Acid Metabolism

| Enzyme | Substrate | Species/Tissue | Km | Vmax or kcat | Reference(s) |

| Glyoxalase I (GLO1) | Hemithioacetal | Human | 0.53 ± 0.07 mM | (3.18 ± 0.16) x 10-2 mM.min-1 | [4] |

| Glyoxalase II (GLO2) | S-D-lactoylglutathione | Human Liver | - | kcat = 2.8 x 102 s-1 | [5] |

| Glyoxalase II (GLO2) | S-D-lactoylglutathione | Human Red Blood Cells | - | - | [5] |

| Glyoxalase II (GLO2) | S-D-lactoylglutathione | Saccharomyces cerevisiae | 0.32 ± 0.13 mM | (1.03 ± 0.10) x 10-3 mM.min-1 | [4] |

| D-Lactate Dehydrogenase (LDHD) | D-Lactate | Mouse | 1.1 ± 0.1 mM | kcat = 1.8 ± 0.0 s-1 | [3] |

| L-Lactate Dehydrogenase (LDH) | L-Lactate | Mouse Periportal Hepatocytes | 8.62-13.5 mM | - | [6] |

| L-Lactate Dehydrogenase (LDH) | L-Lactate | Mouse Skeletal Muscle | 13.3-17.9 mM | - | [6] |

Table 2: Reported Intracellular and Extracellular Lactate Concentrations

| Condition | Cell Line/Tissue | D-Lactate Concentration | L-Lactate Concentration | Reference(s) |

| Baseline | Human NSCLC cell lines (H1648, H1395) | Appreciable production from glucose | - | [7] |

| GLO1-deleted | Parental cell line (3553T3) | No production from glucose | - | [7] |

| GLO1 re-expression | 3553T3 with GLO1 | Higher production of D-lactate | - | [7] |

| Baseline | Human Red Blood Cells | Very little from glucose | 1.3 mM from 5 mM glucose | [8] |

| + Methylglyoxal | Human Red Blood Cells | 1.2 mM | 0.8 mM | [8] |

| Tumor Microenvironment | Various Cancers | - | Can reach up to 40 mM | [9] |

| Normal Physiological | Human Blood/Tissue | - | 1.5–3 mM | [9] |

Experimental Protocols

Cell Culture and Labeling

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound (e.g., D-Lactic acid-2-13C or uniformly labeled)

-

Phosphate-buffered saline (PBS), sterile

-

6-well or 10 cm cell culture plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to attach and grow for 24-48 hours.

-

Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking lactate) with dialyzed FBS and the desired concentration of this compound. The optimal concentration should be determined empirically, but a starting point of 1-10 mM can be considered based on physiological and tumor microenvironment concentrations.[9]

-

Tracer Introduction:

-

Aspirate the growth medium from the cell culture plates.

-

Wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled lactate.

-

Add the pre-warmed this compound labeling medium to the cells.

-

-

Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of the tracer. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest. This can range from a few hours to over 24 hours, depending on the metabolic pathway and the turnover rate of the target metabolites.[10] A time-course experiment is recommended to determine the optimal labeling time.

Metabolite Extraction

This protocol is adapted from standard procedures for polar metabolite extraction.[1][11]

Materials:

-

Ice-cold 80% methanol (HPLC grade)

-

Ice-cold PBS

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

-

Dry ice

Procedure:

-

Quenching Metabolism:

-

To rapidly halt metabolic activity, place the cell culture plates on dry ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to remove extracellular tracer. Aspirate the PBS completely.

-

-

Metabolite Extraction:

-

Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a well of a 6-well plate).

-

Using a cell scraper, scrape the cells into the methanol.

-

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

-

Cell Lysis and Protein Precipitation:

-

Vortex the tubes vigorously.

-